molecular formula C27H38N4O7 B612813 Acetyl tetrapeptide-11 CAS No. 928006-88-6

Acetyl tetrapeptide-11

Cat. No. B612813
CAS RN: 928006-88-6
M. Wt: 530.6
InChI Key:
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Description

Acetyl Tetrapeptide-11 is a synthetic peptide developed by Laboratoires Sérobiologiques, a division of Cognis Care Chemicals specializing in cosmetic active ingredients . It’s an active peptide with the sequence Ac-Pro-Pro-Tyr-Leu . It specifically targets the epidermis, which thins with age, becomes more fragile, and loses its radiance . It acts on two components of the epidermis that are mainly responsible for its cohesion, strengthening the skin’s structure and giving it a smooth, youthful appearance .


Synthesis Analysis

This compound is a synthetic peptide produced by the acetylation of tetrapeptide-11 . This chemical reaction joins a stronger substance to a weaker one . It consists of the amino acids leucine, proline, and tyrosine .


Molecular Structure Analysis

The molecular structure of this compound is a sequence of Ac-Pro-Pro-Tyr-Leu . It belongs to the family of peptides, proteins naturally present in the body . When amino acids come together, they form chains known as peptides .


Chemical Reactions Analysis

Peptides are short amino acid chains. When amino acids come together, they form chains known as peptides . The bond is a special linkage between the nitrogen atom of one amino acid and the carboxyl carbon atom of another .


Physical And Chemical Properties Analysis

This compound is a synthetic peptide that consists of the amino acids leucine, proline, and tyrosine . It is produced by the acetylation of tetrapeptide-11 .

Scientific Research Applications

  • Hematopoiesis Regulation : AcSDKP is known to inhibit the growth of human bone marrow progenitors, including granulocyte-macrophage colony-forming units (CFU-GM) and erythroid burst-forming units (BFU-E). This suggests its potential role in regulating hematopoiesis (Guigon et al., 1990).

  • Potential Cancer Therapeutic Agent : Studies have shown that AcSDKP selectively acts on normal progenitors but is ineffective on leukemic cells, making it a potential therapeutic agent for protecting normal bone marrow progenitors during chemotherapy (Bonnet et al., 1992).

  • Biochemical and Structural Insights : Research has provided detailed biochemical and structural bases for the domain preference of AcSDKP when processed by Angiotensin-I converting enzyme (ACE), illustrating its molecular basis for N-domain selectivity. This knowledge could aid in the design of novel ACE inhibitors and AcSDKP analogues for treating fibrosis disorders (Masuyer et al., 2015).

  • Antifibrotic Properties : AcSDKP has emerged as a potent antifibrotic agent and a negative regulator of hematopoietic stem cell differentiation, highlighting its therapeutic potential in treating fibrotic diseases (Cavasin et al., 2004).

  • Role in Thyroid Malignancies : Elevated tissue concentrations of AcSDKP have been observed in malignant thyroid tumors compared to benign lesions, suggesting a potential role in the development of thyroid gland lesions and its utility as a marker of malignancy (Kusiński et al., 2006).

Mechanism of Action

Acetyl Tetrapeptide-11 is a signaling peptide that stimulates the proliferation of keratinocytes . Its role is to increase cell density while accelerating skin regeneration . It improves the skin’s elasticity and cohesion, among other things, by stimulating the synthesis of Syndecan-1 and Collagen XVII . It reinforces the cohesion of the epidermis and improves the adhesion between the dermis and the dermal-epidermal junction .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The spectrum of peptides in the field of cosmetics is continuously growing . Acetyl Tetrapeptide-11 has been proven effective in clinical skin trials . It is still under research to obtain more details on its effectiveness, and for the development of new treatments . It is suitable for use in anti-aging face creams and care products for mature skin .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)/t20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEQPUBSXXOUGC-MLCQCVOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928006-88-6
Record name Acetyl tetrapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, 1-acetyl-L-prolyl-L-prolyl-L-tyrosyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL TETRAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R3VC3BV8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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